

# Danicopan FACIT-Fatigue Score & Key Efficacy Data

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## Compound Focus: Danicopan

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Metric	Baseline Value	Week 12 Value	Week 24 Value	Week 72 Value	Notes
<b>FACIT-Fatigue Score</b> (Danicopan arm)	34.0 [1]	42.1 [1]	40.9 [1]	40.3 [1]	Higher scores indicate less fatigue. General population norm: 43.6 [1].
<b>FACIT-Fatigue Score</b> (Placebo-switched arm)	31.7 [1]	35.4 [1]	37.7 [1]	36.7 [1]	Patients switched from placebo to danicopan at Week 12 [1].
<b>Hemoglobin (Hb)</b> (g/dL)	≤9.5 (inclusion criterion) [2]	Least Squares Mean (LSM) change from baseline: +2.94 g/dL (vs. +0.50 g/dL for placebo) [3]	Improvements maintained [2]	Improvements maintained [2]	Primary endpoint met (p<0.0001) [3].

Metric	Baseline Value	Week 12 Value	Week 24 Value	Week 72 Value	Notes
Transfusion Avoidance	Not Applicable (N/A)	Significantly more patients vs. placebo [3]	N/A	N/A	A key secondary endpoint [3].

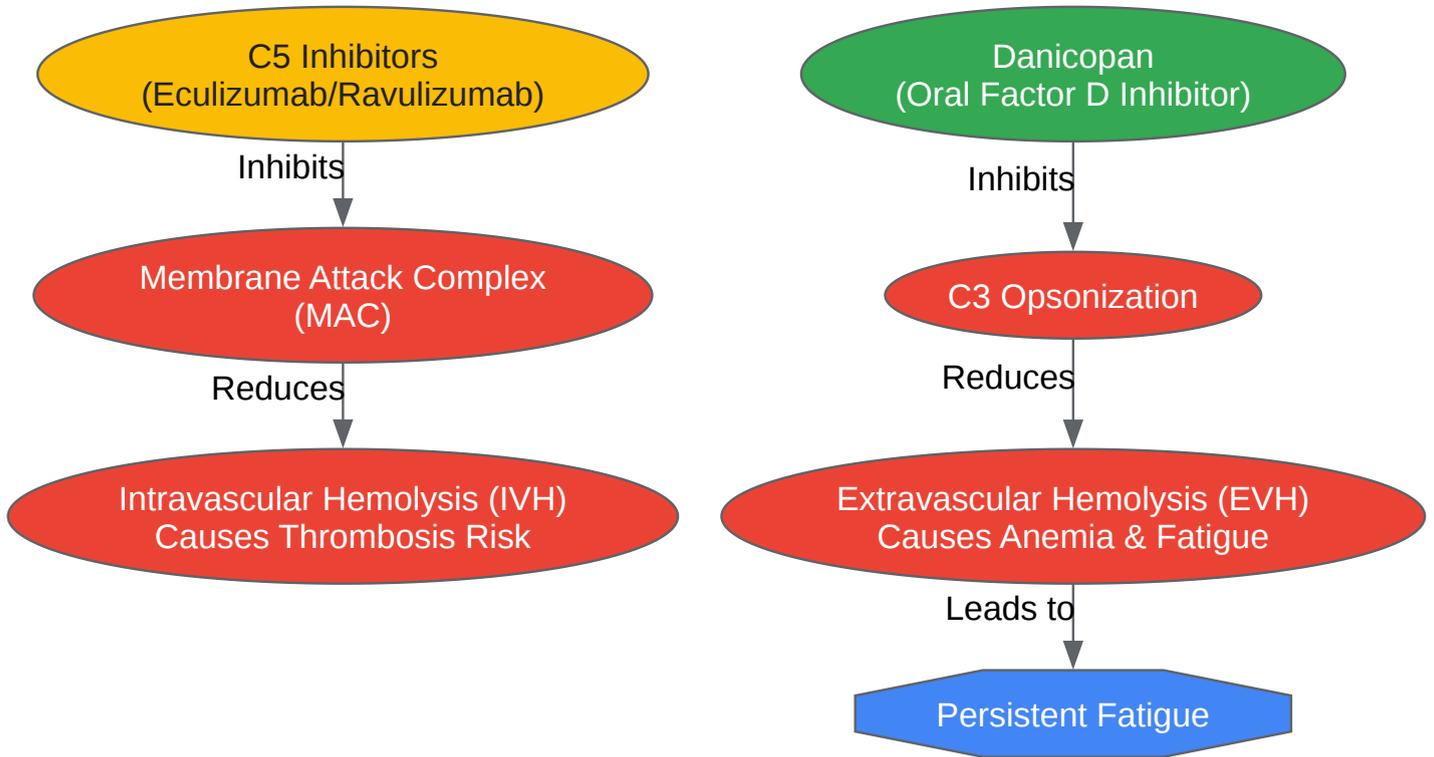
## Experimental Protocol & Trial Design

The data in the table above comes from the **ALPHA trial (NCT04469465)**, a pivotal global Phase III study [2] [4].

- **Objective:** To evaluate the efficacy and safety of **danicopan** as an add-on to C5 inhibitor therapy (eculizumab or ravulizumab) in patients with PNH who experience clinically significant extravascular haemolysis (cs-EVH) [3] [2].
- **Study Design:**
  - **Phase:** Phase III, randomized, double-blind, placebo-controlled, superiority study [2].
  - **Treatment Period 1 (TP1 - 12 weeks):** Patients were randomized (2:1) to receive either **danicopan** or a **placebo**, in addition to their ongoing C5 inhibitor therapy [2] [4].
  - **Treatment Period 2 (TP2 - 12 weeks):** All patients received **danicopan** plus C5 inhibitor [2] [4].
  - **Long-Term Extension (LTE - up to 2 years):** Patients could continue receiving **danicopan** to assess long-term outcomes [2] [4].
- **Patient Population:** Adults with PNH and cs-EVH, defined as hemoglobin (Hb)  $\leq 9.5$  g/dL and absolute reticulocyte count (ARC)  $\geq 120 \times 10^9/L$ , who had been receiving stable C5 inhibitor treatment for at least 6 months [2].
- **Key Endpoints:**
  - **Primary:** Change in hemoglobin level from baseline to Week 12 [3] [2].
  - **Key Secondary:** Included change in FACIT-Fatigue score from baseline, proportion of patients with a  $\geq 2$  g/dL increase in Hb, and transfusion avoidance [3].

## Mechanism of Action & Pathway

**Danicopan's** effect on fatigue is tied to its targeted mechanism for addressing residual anemia in PNH. The diagram below illustrates how it complements standard C5 inhibitor therapy.



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The diagram shows that while C5 inhibitors control the life-threatening **intravascular hemolysis (IVH)**, they are ineffective against **extravascular hemolysis (EVH)** [3] [5]. EVH occurs because C3 proteins opsonize red blood cells, leading to their removal by the spleen and liver, which results in persistent anemia and fatigue [3] [2] [5]. **Danicopan**, as an oral factor D inhibitor, targets the alternative pathway amplification loop, reducing C3 opsonization and thus addressing the root cause of EVH and the associated fatigue [5].

## Comparative Analysis with Alternative Treatments

An indirect treatment comparison (ITC) presented at ISPOR Europe 2025 provides initial insights into how **danicopan** compares with iptacopan, another oral complement inhibitor.

Treatment	Therapy Type	Reported Change in Hb vs. Danicopan + C5i	Reported Change in FACIT-F vs. Danicopan + C5i
Iptacopan	Factor B inhibitor; Monotherapy [6]	Mean Difference (MD): +1.41 g/dL (95% CI: 0.28 to 2.55) [6]	Mean Difference (MD): +8.27 points (95% CI: 0.84 to 15.71) [6]
Danicopan	Factor D inhibitor; Add-on to C5i [6]	Reference	Reference

- **Interpretation:** The ITC suggests that iptacopan monotherapy may lead to greater improvements in hemoglobin and fatigue scores compared to **danicopan** added to a C5 inhibitor [6].
- **Important Note:** This is an **indirect comparison** (not a head-to-head clinical trial) and should be interpreted with caution. The analysis was performed using adjusted data from two separate trials (APPLY-PNH for iptacopan and ALPHA for **danicopan**) [6].

## Clinical Significance & Conclusion

For researchers and clinicians, the key takeaways are:

- **Sustained Efficacy:** **Danicopan** add-on therapy provides **significant and sustained improvements in FACIT-Fatigue scores**, hemoglobin levels, and transfusion avoidance for up to 72 weeks in PNH patients with cs-EVH, while maintaining control over IVH [2] [1].
- **Targeted Mechanism:** It offers a targeted, oral approach to managing EVH, which is not addressed by C5 inhibitor monotherapy [3] [5].
- **Safety Profile:** Long-term data showed no new safety signals, with a breakthrough hemolysis rate of 6 events per 100 patient-years [2] [4].

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